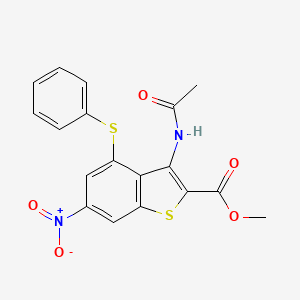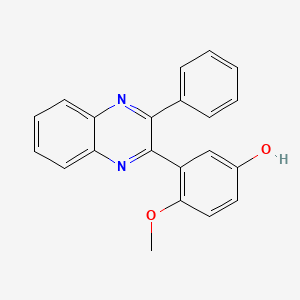
methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate, also known as MNPC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cell. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has several advantages for lab experiments. It is a highly potent compound, which allows for the use of lower concentrations in experiments. This compound is also relatively stable and has a long shelf-life, making it a viable compound for long-term studies. However, this compound has some limitations for lab experiments. It is a highly toxic compound and requires careful handling and disposal. Additionally, this compound is relatively expensive, which may limit its use in some studies.
未来方向
There are several future directions for the study of methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate. One potential direction is the development of this compound-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound analogs may lead to the development of more potent and selective compounds for scientific research and therapeutic applications.
Conclusion
In conclusion, this compound is a compound with significant potential for scientific research and therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it a viable compound for lab experiments. This compound has been extensively studied for its anti-cancer activity, as well as its anti-inflammatory, anti-oxidant, and neuroprotective properties. While this compound has some limitations for lab experiments, its potential therapeutic applications and future directions for study make it an exciting compound for the scientific community.
合成方法
Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with thiophene-2-carboxylic acid, followed by acetylation and thiolation. The final step involves the methylation of the amine group using methyl iodide. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学研究应用
Methyl 3-(acetylamino)-6-nitro-4-(phenylthio)-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to be effective in inhibiting tumor growth in animal models.
属性
IUPAC Name |
methyl 3-acetamido-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-10(21)19-16-15-13(26-12-6-4-3-5-7-12)8-11(20(23)24)9-14(15)27-17(16)18(22)25-2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUMYYCACORKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=C1C(=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![3,5-bis(difluoromethyl)-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6084970.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![N-(2,3-difluoro-4-methylbenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6085005.png)
![[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide](/img/structure/B6085030.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
